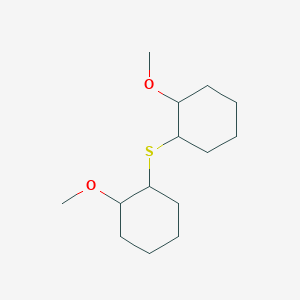
Chromium--nickel (1/6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–nickel (1/6) is a compound that belongs to the family of nickel-chromium alloys. These alloys are known for their excellent resistance to oxidation and high-temperature stability. They are widely used in various industrial applications due to their mechanical strength and corrosion resistance .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–nickel (1/6) involves the alloying of nickel and chromium in specific proportions. The process typically includes melting the base metals in a high-temperature furnace and then combining them in the desired ratio. The alloy is then cast into molds and allowed to cool. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals .
Industrial Production Methods
Industrial production of chromium–nickel alloys involves large-scale melting and casting processes. The metals are melted in electric arc furnaces, and the molten alloy is poured into ingot molds. The ingots are then processed through various mechanical treatments such as rolling, forging, and annealing to achieve the desired mechanical properties .
化学反应分析
Types of Reactions
Chromium–nickel (1/6) undergoes several types of chemical reactions, including:
Reduction: In certain conditions, the alloy can undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions where other metals or elements replace nickel or chromium in the alloy matrix.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–nickel (1/6) include oxygen, hydrogen, and various acids and bases. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving chromium–nickel (1/6) include chromium oxide, nickel oxide, and various intermetallic compounds. These products are often stable and contribute to the alloy’s overall durability and resistance to corrosion .
科学研究应用
Chromium–nickel (1/6) has numerous scientific research applications, including:
作用机制
The mechanism by which chromium–nickel (1/6) exerts its effects involves the formation of a stable oxide layer on its surface. This layer acts as a barrier to further oxidation and corrosion. The molecular targets include the metal atoms in the alloy, which interact with oxygen and other reactive species to form protective compounds . The pathways involved include oxidation-reduction reactions and surface passivation processes .
相似化合物的比较
Chromium–nickel (1/6) can be compared with other similar compounds such as:
Nickel-chromium (80/20): Contains a higher percentage of nickel and is known for its higher electrical resistivity and lower thermal conductivity.
Nickel-chromium (60/16): Contains a lower percentage of chromium and is used in applications requiring lower oxidation resistance.
Nickel-chromium (35/20): Contains a higher percentage of chromium and is used in high-temperature applications.
Chromium–nickel (1/6) is unique due to its specific ratio of nickel to chromium, which provides a balance of mechanical strength, corrosion resistance, and high-temperature stability .
属性
CAS 编号 |
194284-06-5 |
|---|---|
分子式 |
CrNi6 |
分子量 |
404.16 g/mol |
IUPAC 名称 |
chromium;nickel |
InChI |
InChI=1S/Cr.6Ni |
InChI 键 |
URQDRAGKNXFIRP-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


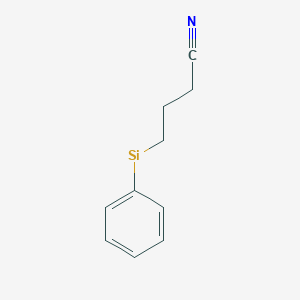
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)

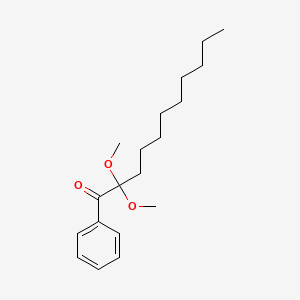
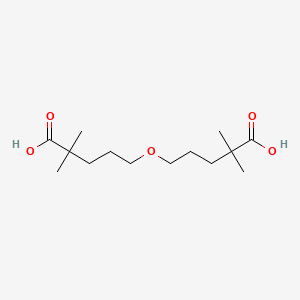

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)

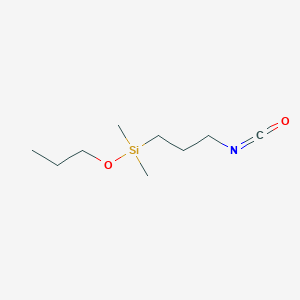
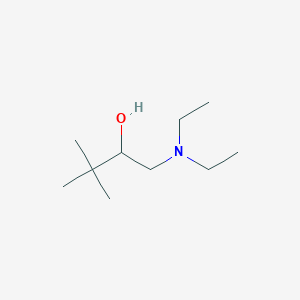
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)
